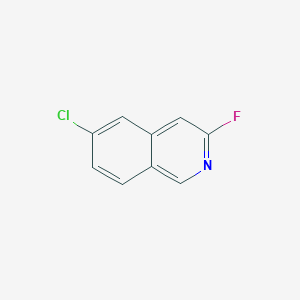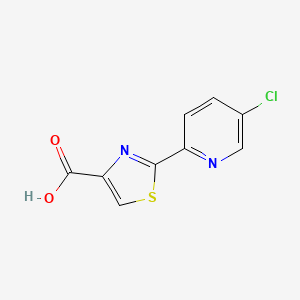
6-Chloro-3-fluoroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-fluoroisoquinoline is a heterocyclic aromatic compound with the molecular formula C₉H₅ClFN. It is part of the isoquinoline family, which is known for its diverse biological activities and applications in pharmaceuticals and materials science . The presence of both chlorine and fluorine atoms in its structure imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-fluoroisoquinoline can be achieved through several methods. One common approach involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloro-3-fluoroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of boronic acids and palladium catalysts to form carbon-carbon bonds.
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used to replace the halogen atoms with other nucleophiles.
Major Products: The major products formed from these reactions include various substituted isoquinolines, which can be further utilized in pharmaceutical and material science applications.
Aplicaciones Científicas De Investigación
6-Chloro-3-fluoroisoquinoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Chloro-3-fluoroisoquinoline involves its interaction with specific molecular targets and pathways. For example, compounds bearing a 6-fluoroisoquinoline substructure have shown extraordinary potency as JAK2 inhibitors, which are involved in various signaling pathways . The presence of the chlorine and fluorine atoms enhances the compound’s ability to interact with these targets, leading to its biological effects.
Comparación Con Compuestos Similares
- 6-Fluoroisoquinoline
- 6-Chloroisoquinoline
- 3-Fluoroisoquinoline
Comparison: 6-Chloro-3-fluoroisoquinoline is unique due to the simultaneous presence of both chlorine and fluorine atoms on the isoquinoline ring. This dual substitution imparts distinct chemical and biological properties compared to its analogs. For instance, the combination of these halogens can enhance the compound’s reactivity and specificity in biological systems, making it a more potent and versatile compound for various applications .
Propiedades
Fórmula molecular |
C9H5ClFN |
|---|---|
Peso molecular |
181.59 g/mol |
Nombre IUPAC |
6-chloro-3-fluoroisoquinoline |
InChI |
InChI=1S/C9H5ClFN/c10-8-2-1-6-5-12-9(11)4-7(6)3-8/h1-5H |
Clave InChI |
QOKSTNIMNVKZDW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CN=C(C=C2C=C1Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B13663918.png)
![Benzo[d]oxazol-4-ylmethanamine hydrochloride](/img/structure/B13663926.png)
![5-Bromobenzo[d]oxazole-7-carboxylic acid](/img/structure/B13663935.png)


![1-(1H-imidazo[4,5-b]pyridin-6-yl)ethanone](/img/structure/B13663946.png)






![4-[(Tetrahydro-2H-pyran-2-yl)oxy]dihydrofuran-2(3H)-one](/img/structure/B13663995.png)

